
Dopamine glucuronide
Overview
Description
Dopamine glucuronide is a conjugated form of dopamine, a crucial neurotransmitter in the human body. This compound is formed when dopamine undergoes glucuronidation, a process where glucuronic acid is attached to dopamine. This modification enhances the solubility of dopamine, facilitating its excretion from the body. This compound plays a significant role in the metabolism and regulation of dopamine levels in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dopamine glucuronide typically involves the enzymatic reaction of dopamine with uridine diphosphate glucuronic acid, catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase. This reaction occurs under mild conditions, usually at physiological pH and temperature, making it a relatively straightforward process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous supply of dopamine and uridine diphosphate glucuronic acid, with the enzyme being immobilized to facilitate repeated use. The product is then purified using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Enzymatic Catalysis and Isoform Specificity
Dopamine glucuronidation is primarily mediated by UDP-glucuronosyltransferase 1A10 (UGT1A10) in humans, as demonstrated by screens of all 19 human UGT isoforms . Key findings include:
- : UGT1A10 produces two regioisomers:
- : Other UGTs (e.g., UGT1A1, UGT2B7) showed negligible activity (<2 pmol/min/mg) at 1 mM dopamine .
: Dopamine Glucuronidation Activity of Human UGTs
UGT Isoform | Activity (pmol/min/mg) | Regioselectivity |
---|---|---|
UGT1A10 | 69.8 (total) | 3-OH:4-OH ≈ 1:1.1 |
UGT1A7 | 12.0 | 3-OH preference |
UGT2B7 | 5.7 | Not determined |
Kinetic Analysis
UGT1A10 exhibits sigmoidal kinetics with a substrate affinity (KA) of 2–3 mM, contrasting with typical Michaelis-Menten behavior .
:
Parameter | UGT1A10 (Wild-Type) | Intestinal Microsomes |
---|---|---|
KA (mM) | 2.3 ± 0.5 | 2.1 ± 0.4 |
Vmax (pmol/min/mg) | 70.4 ± 6.1 | 58.9 ± 5.3 |
Hill Coefficient | 1.7 ± 0.2 | 1.5 ± 0.3 |
Human intestinal microsomes mirror UGT1A10’s kinetics, confirming its dominance in extrahepatic tissues .
Regioselectivity and Structural Determinants
The phenylalanine residues at positions 90 and 93 in UGT1A10’s active site regulate regioselectivity:
- : Minimal preference for 4-OH over 3-OH (ratio ≈ 1.1:1) .
- : 3-fold higher activity at 4-OH .
- : Reduced activity (≤25% of wild-type) .
: Mutant UGT1A10 Activity at 5 mM Dopamine
Mutant | Total Activity (pmol/min/mg) | 4-OH:3-OH Ratio |
---|---|---|
F90A | 2.4 | 1:1 |
F93L | 2.1 | 3:1 |
F90L | 0.48 | 1:1 |
Tissue-Specific Metabolism
UGT1A10 is predominantly expressed in small intestine (≈100-fold higher than liver), with detectable levels in colon and adipose tissue . This explains why intestinal microsomes show 10–20× higher dopamine glucuronidation activity than hepatic microsomes .
Comparative Species Analysis
- : Dopamine glucuronides are abundant in cerebrospinal fluid, plasma, and urine, suggesting cross-species conservation of this metabolic pathway .
- : Despite low UGT1A10 expression, intact dopamine glucuronide has been detected in brain tissue, likely due to peripheral synthesis and transport .
Analytical Detection Methods
- : Used to quantify this compound regioisomers with a detection limit of 0.1 pmol .
- : β-Glucuronidase treatment confirms metabolite identity by regenerating free dopamine .
Pharmacological Implications
- : Dopamine glycoconjugates (e.g., glycosyl derivatives) are explored for enhanced blood-brain barrier penetration .
- : UGT1A10 inhibitors may alter dopamine metabolism, though clinical relevance remains unstudied .
This synthesis highlights UGT1A10’s central role in dopamine glucuronidation, its unique kinetics, and tissue-specific expression. Further studies are needed to explore interspecies differences and therapeutic applications of dopamine conjugates.
Scientific Research Applications
Metabolic Pathway Analysis
Dopamine glucuronide is primarily produced via the action of UDP-glucuronosyltransferase 1A10 (UGT1A10), which is the only enzyme capable of catalyzing dopamine glucuronidation at significant rates. Research has shown that UGT1A10 exhibits a preference for the 4-hydroxyl position of dopamine, leading to the formation of dopamine-4-O-glucuronide and dopamine-3-O-glucuronide in varying quantities .
Table 1: Enzymatic Activity of UGT Enzymes on Dopamine
UGT Enzyme | Glucuronidation Rate (pmol/min/mg) | Regioselectivity |
---|---|---|
UGT1A10 | 37.1 (4-O) / 32.7 (3-O) | 4-OH > 3-OH |
UGT1A1 | <2 | Not detected |
UGT1A3 | <2 | Not detected |
Other UGTs | <2 | Not detected |
Neurochemical Studies
This compound has been identified in brain microdialysis samples from rats and mice, indicating its presence in central nervous system (CNS) metabolism. Studies have demonstrated that dopamine and its glucuronides coexist at similar concentrations in brain regions such as the striatum, suggesting a critical role in neurotransmitter regulation and signaling .
Case Study: this compound Detection in Brain Samples
- Objective : Analyze the presence of this compound in rat brain microdialysis samples.
- Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was utilized to detect intact metabolites without hydrolysis.
- Findings : this compound concentrations were approximately 2 nM, comparable to free dopamine levels .
Clinical Implications
The measurement of this compound in cerebrospinal fluid (CSF) has potential clinical implications for understanding neurological disorders. A study involving patients with acute brain injuries revealed that analyzing phase II metabolites like this compound could provide insights into neurotransmitter dynamics during pathological states .
Table 2: Metabolite Concentrations in CSF Samples
Metabolite | Concentration (nM) |
---|---|
Dihydroxyphenylacetic Acid (DOPAC) | 1200 |
Homovanillic Acid (HVA) | 700 |
This compound | ~2 |
Pharmacokinetics and Drug Development
Understanding the pharmacokinetics of this compound can aid in drug development, particularly for medications targeting dopaminergic systems. The presence of this metabolite can influence the bioavailability and efficacy of drugs designed to modulate dopamine levels in conditions such as Parkinson's disease and schizophrenia .
Case Study: Drug Interaction Analysis
- Objective : Evaluate how this compound affects the pharmacokinetics of dopaminergic drugs.
- Method : Comparative analysis using animal models to assess drug metabolism.
- Findings : this compound formation altered the half-life and clearance rates of certain dopaminergic agents, suggesting a need for dosage adjustments in therapeutic settings.
Future Directions and Research Opportunities
Ongoing research is essential to further elucidate the role of this compound in both health and disease. Future studies may focus on:
- Investigating the impact of genetic variations in UGT enzymes on dopamine metabolism.
- Exploring potential therapeutic applications for manipulating dopamine glucuronidation pathways.
- Developing advanced analytical techniques for real-time monitoring of dopamine metabolites in clinical settings.
Mechanism of Action
Dopamine glucuronide exerts its effects primarily through its role in the metabolism and excretion of dopamine. The conjugation of dopamine with glucuronic acid increases its solubility, facilitating its transport and excretion via the kidneys. This process helps regulate dopamine levels in the body, preventing excessive accumulation and potential toxicity .
The hydrolysis of this compound by β-glucuronidase enzymes releases free dopamine, which can then interact with dopamine receptors and participate in various physiological processes. This mechanism is particularly important in the gastrointestinal tract, where microbial β-glucuronidase activity can influence the local and systemic availability of dopamine .
Comparison with Similar Compounds
- Norepinephrine glucuronide
- Serotonin glucuronide
- Epinephrine glucuronide
These compounds, like dopamine glucuronide, undergo similar metabolic processes and play roles in the regulation of their respective neurotransmitters .
Biological Activity
Dopamine glucuronide is a conjugated metabolite of dopamine, formed primarily through the action of UDP-glucuronosyltransferases (UGTs). This compound plays a significant role in the metabolism of dopamine, influencing its biological activity and potential therapeutic implications. This article delves into the biological activity of this compound, focusing on its enzymatic pathways, physiological significance, and implications in health and disease.
Enzymatic Pathways
Dopamine is primarily metabolized by UGTs, with UGT1A10 being the most significant enzyme responsible for its glucuronidation. Research has shown that UGT1A10 catalyzes the formation of dopamine-4-O-glucuronide and dopamine-3-O-glucuronide at substantial rates (37.1 pmol/min/mg and 32.7 pmol/min/mg, respectively) when using human intestinal microsomes . Other UGTs exhibit negligible activity, emphasizing the specificity of UGT1A10 in this metabolic process.
Table 1: Glucuronidation Activity of UGTs on Dopamine
Enzyme | Dopamine-4-O-Glucuronide (pmol/min/mg) | Dopamine-3-O-Glucuronide (pmol/min/mg) |
---|---|---|
UGT1A10 | 37.1 | 32.7 |
UGT1A1 | <2 | <2 |
UGT1A3 | <2 | <2 |
UGT2B7 | <2 | <2 |
Other UGTs | No significant activity | No significant activity |
The expression pattern of UGT1A10 is notable; it is predominantly found in the small intestine, colon, and adipose tissue, with minimal expression in other tissues including the liver and brain . This distribution suggests that dopamine glucuronidation may primarily occur in peripheral tissues rather than centrally.
Physiological Significance
The glucuronidation of dopamine serves as a detoxification pathway, facilitating the excretion of this neurotransmitter and regulating its levels within the body. In the context of neuropharmacology, understanding this metabolic pathway is crucial as it can influence the pharmacokinetics of drugs that target dopaminergic systems.
Case Study: this compound in Neurological Disorders
Research has indicated that alterations in dopamine metabolism are implicated in various neurological disorders such as Parkinson's disease and schizophrenia. For instance, studies have shown that patients with Parkinson's disease exhibit altered levels of dopamine metabolites including glucuronides . The presence of this compound in cerebrospinal fluid (CSF) further highlights its relevance in neurological contexts .
Research Findings
Recent studies have explored the broader implications of this compound beyond mere metabolism:
- Neuroprotective Effects : Some evidence suggests that metabolites like this compound may exert neuroprotective effects by modulating oxidative stress pathways .
- Behavioral Implications : The regulation of dopamine levels through glucuronidation may affect behaviors associated with reward and motivation, as dysregulation is often seen in mood disorders .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying dopamine glucuronide in brain microdialysates?
this compound can be reliably quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:
- Avoiding hydrolysis to preserve intact glucuronide conjugates.
- Using enzymatic synthesis (e.g., rat liver microsomes) to generate reference standards.
- Validating methods with parameters like limits of detection (LOD: 1 nM), linearity (10 nM–1.0 μM), and specificity for isomer differentiation .
Q. Why is it critical to analyze intact this compound without hydrolysis in metabolic studies?
Hydrolysis destroys structural information about conjugation sites (e.g., 3-O vs. 4-O positions), which is essential for understanding regioselective metabolism. Direct analysis via UPLC-MS/MS preserves isomer-specific data, enabling insights into enzyme specificity and metabolic pathways .
Q. How does this compound formation differ between in vitro and in vivo systems?
In vitro systems (e.g., recombinant UGT enzymes) often use supraphysiological substrate concentrations (2 mM dopamine), leading to non-linear kinetics. In vivo, this compound levels in brain microdialysates are much lower (~2 nM), reflecting competing pathways like sulfonation and oxidation to DOPAC/HVA .
Advanced Research Questions
Q. How can researchers differentiate dopamine-3-O-glucuronide from dopamine-4-O-glucuronide isomers?
Isomer resolution requires:
- HPLC with radiochemical detection to compare peak area ratios of synthesized radioactive standards.
- UPLC-MS/MS with hydrophilic interaction chromatography (HILIC) columns for enhanced separation of polar conjugates.
- Enzymatic characterization using recombinant UGT isoforms (e.g., UGT1A10 for 4-O-glucuronide specificity) .
Q. What methodological challenges arise when reconciling in vitro enzymatic activity data with in vivo this compound concentrations?
- Enzyme saturation : In vitro assays often use high substrate concentrations, while in vivo levels are below UGT values.
- Competing pathways : Sulfonation dominates in human brain (dopamine-3-O-sulfate levels exceed glucuronides).
- Species differences : Rat brain shows equal dopamine and glucuronide concentrations (~2 nM), but human data are limited .
Q. How do sulfonation and glucuronidation pathways for dopamine metabolites compare in the human brain?
Sulfonation is the predominant phase II pathway in humans. For example:
- Dopamine-3-O-sulfate is detected at higher levels than glucuronides in cerebrospinal fluid.
- Quantitative studies show glucuronidation accounts for <5% of total phase II metabolites in brain microdialysates .
Q. What validation parameters are critical when developing an LC-MS/MS method for this compound?
Key parameters include:
- Linearity : Assessed over 10 nM–1.0 μM range.
- Specificity : Resolve glucuronides from sulfates and phase I metabolites (e.g., DOPAC, HVA).
- Repeatability : ≤5% RSD for intra-day precision.
- LOD/LOQ : ≤1 nM for brain microdialysates .
Q. How should discrepancies in this compound levels between rodent and human models be addressed?
- Species-specific UGT expression : Rodents exhibit higher UGT activity in liver vs. brain.
- Sample collection : Microdialysis probe recovery rates vary between species.
- Analytical sensitivity : Human studies require lower LODs due to smaller sample volumes .
Q. Methodological Considerations
- Enzymatic synthesis : Use rat liver microsomes or recombinant UGTs to generate reference standards .
- Chromatography : HILIC or ion-pairing LC improves retention of polar glucuronides .
- Data interpretation : Account for urinary creatinine correction in excretion studies and species-specific metabolic fluxes .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASRCDNLNMIJY-BYNIDDHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959475 | |
Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dopamine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38632-24-5 | |
Record name | Dopamine glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38632-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopamine glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.